molecular formula C19H21N3OS B2524012 N-[(3-methylphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide CAS No. 1251547-26-8

N-[(3-methylphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B2524012
CAS No.: 1251547-26-8
M. Wt: 339.46
InChI Key: LFNBXQKHZPNSOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-methylphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a high-value chemical probe identified as a potent and selective inhibitor of the KRAS G12D mutant protein. The KRAS G12D mutation is a prevalent oncogenic driver in a significant percentage of pancreatic ductal adenocarcinomas, colorectal cancers, and non-small cell lung cancers, and has historically been a challenging therapeutic target. This compound functions by binding to the switch-II pocket of the GDP-bound state of KRAS G12D, effectively locking it in its inactive conformation and preventing the downstream activation of the MAPK signaling pathway, which is critical for cellular proliferation and survival. Its development represents a major advancement in the field of targeted oncology, providing researchers with a crucial tool to investigate the specific biology of KRAS G12D-driven tumors, explore mechanisms of resistance, and evaluate combination therapy strategies in preclinical models. The primary research applications for this inhibitor include in vitro cell viability assays and in vivo xenograft studies to assess tumor growth inhibition, as well as biochemical assays to elucidate the intricate signaling networks associated with mutant KRAS. Research utilizing this compound is fundamental to advancing our understanding of RAS-driven oncogenesis and validating novel therapeutic approaches for some of the most aggressive human cancers. Source 1 Source 2

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]-4-propan-2-yl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-13(2)16-17(24-19(21-16)22-9-4-5-10-22)18(23)20-12-15-8-6-7-14(3)11-15/h4-11,13H,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNBXQKHZPNSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=C(N=C(S2)N3C=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methylphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the pyrrole ring and the carboxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters is crucial to achieve high efficiency and minimize waste.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring and substituents exhibit distinct oxidative behavior:

Reaction TypeReagents/ConditionsProduct(s)Notes
Thiazole sulfur oxidation H₂O₂, m-CPBA (meta-chloroperbenzoic acid)Sulfoxide (mono-oxidation) or sulfone (di-oxidation) derivatives Controlled stoichiometry required
Isopropyl group oxidation KMnO₄ (acidic conditions)4-(2-oxopropyl) derivative (keto-thiazole)Over-oxidation to carboxylic acid unlikely
Pyrrole ring oxidation Ozone (O₃) in CH₂Cl₂Cleavage to form dicarbonyl intermediatesRequires low temperatures

Key Findings :

  • Oxidation of the thiazole sulfur is well-documented in structurally analogous compounds, forming sulfoxides (with 1 eq. oxidant) or sulfones (with excess oxidant) .

  • The isopropyl group resists mild oxidation but forms a ketone under strong acidic permanganate conditions.

Reduction Reactions

Reductive modifications target the carboxamide and aromatic systems:

Reaction TypeReagents/ConditionsProduct(s)Notes
Carboxamide reduction LiAlH₄ (anhydrous ether)Amine derivative (N-[(3-methylphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl)methanamineFull reduction of amide to amine
Pyrrole ring hydrogenation H₂/Pd-C (high pressure)Pyrrolidine-substituted thiazolePartial hydrogenation less likely

Key Findings :

  • LiAlH₄ reduces the carboxamide to a primary amine with >80% yield in model thiazole systems.

  • Catalytic hydrogenation of the pyrrole ring requires harsh conditions (100–150°C, 50–100 bar H₂).

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at specific positions:

Reaction TypeReagents/ConditionsProduct(s)Notes
Thiazole C-H halogenation NBS (N-bromosuccinimide), UV light5-bromo-thiazole derivativePositional selectivity at C5
Pyrrole electrophilic substitution HNO₃/H₂SO₄ (nitration)Nitro-pyrrole-substituted thiazolePara/ortho nitration on pyrrole

Key Findings :

  • Bromination occurs preferentially at the C5 position of the thiazole ring due to electron-withdrawing effects of the carboxamide .

  • Nitration of the pyrrole ring produces a mixture of 3-nitro and 4-nitro isomers .

Hydrolysis and Condensation

The carboxamide group undergoes hydrolysis and related reactions:

Reaction TypeReagents/ConditionsProduct(s)Notes
Acidic hydrolysis 6M HCl, reflux5-carboxylic acid derivativeComplete cleavage in 4–6 hours
Basic hydrolysis NaOH (aq.), ΔSodium carboxylate saltFaster than acidic hydrolysis
Condensation with hydrazine NH₂NH₂, EtOHHydrazide derivativePrecursor for heterocyclic synthesis

Key Findings :

  • Hydrolysis of the carboxamide under acidic or basic conditions yields the corresponding carboxylic acid, a key intermediate for esterification or coupling reactions .

  • Hydrazide derivatives serve as versatile intermediates for synthesizing oxadiazoles or thiadiazoles .

Cross-Coupling Reactions

The thiazole and pyrrole rings participate in metal-catalyzed couplings:

Reaction TypeReagents/ConditionsProduct(s)Notes
Suzuki coupling (pyrrole) Pd(PPh₃)₄, arylboronic acidArylated pyrrole-thiazole hybridLimited to electron-deficient boronic acids
Buchwald-Hartwig amination Pd₂(dba)₃, XantphosN-alkyl/aryl derivatives at thiazole positionRequires anhydrous conditions

Key Findings :

  • Suzuki coupling modifies the pyrrole ring but faces challenges due to its electron-rich nature .

  • Buchwald-Hartwig amination enables functionalization of the thiazole’s nitrogen atom .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Its structural components suggest potential interactions with various cellular targets involved in cancer proliferation and survival.

  • Mechanism of Action : The compound may inhibit specific signaling pathways that are crucial for cancer cell growth. For instance, compounds with similar structures have been shown to interfere with the PI3K/Akt pathway, leading to reduced cell viability in various cancer cell lines.
  • Case Studies :
    • A study demonstrated that derivatives of thiazole and pyrrole exhibited significant cytotoxic effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range .
    • Another investigation into related compounds indicated that modifications to the thiazole ring could enhance selectivity and potency against specific cancer types .

Antimicrobial Properties

The compound's thiazole and pyrrole components have also been associated with antimicrobial activity. Research indicates that thiazole derivatives can exhibit broad-spectrum antibacterial effects.

  • Antibacterial Activity : Preliminary tests suggest that this compound may inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Case Studies :
    • A comparative study showed that similar thiazole derivatives had minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against various bacterial strains .

Synthetic Routes

The synthesis of N-[(3-methylphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can be achieved through several methods:

  • Condensation Reactions : Utilizing appropriate starting materials such as 3-methylbenzylamine and isocyanates can yield the desired carboxamide.
  • Cyclization Techniques : The formation of the thiazole ring can be accomplished through cyclization reactions involving thioketones or thioamides.

Characterization Techniques

Characterization of this compound typically involves:

  • NMR Spectroscopy : To confirm the structure and identify functional groups.
  • Mass Spectrometry : For molecular weight determination.
  • X-ray Crystallography : To elucidate the three-dimensional arrangement of atoms within the molecule .

Mechanism of Action

The mechanism of action of N-[(3-methylphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[(4-methylphenyl)methyl]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

  • Structural Difference : The benzyl group is substituted at the para position (4-methyl) instead of meta (3-methyl). The alkyl chain at position 4 of the thiazole is propyl (linear) versus propan-2-yl (branched).
  • Physicochemical Properties :
    • Molecular Weight: 339.46 (vs. ~370–385 for the target compound).
    • logP: 4.878 (similar hydrophobicity).
    • Polar Surface Area (PSA): 39.724 Ų (indicative of moderate solubility).
  • The linear propyl chain decreases molecular weight but may reduce metabolic stability compared to branched isopropyl .

N-[(3,4-dimethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

  • Structural Difference : The benzyl group has 3,4-dimethoxy substituents, introducing electron-donating groups.
  • Physicochemical Properties :
    • Molecular Formula: C₂₀H₂₃N₃O₃S
    • Molecular Weight: 385.5
    • Smiles: COc1ccc(CNC(=O)c2sc(-n3cccc3)nc2C(C)C)cc1OC
  • However, increased PSA may reduce blood-brain barrier penetration .

Modifications to the Thiazole Core

N-(1-benzylpiperidin-4-yl)-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

  • Structural Difference : The benzyl group is replaced with a 1-benzylpiperidin-4-yl moiety.
  • Physicochemical Properties :
    • Molecular Weight: 408.56
    • logP: 5.036 (higher lipophilicity).
    • PSA: 42.494 Ų.
  • Implications : The piperidine ring introduces basicity (pKa ~8–10), enabling salt formation for improved solubility. The benzyl-piperidine group may enhance interactions with hydrophobic pockets in enzymes or receptors, though increased logP could raise toxicity risks .

Functional Group Additions on the Pyrrole Ring

N-[3-(Dimethylamino)propyl]-2-{[(4-formamido-1-methyl-1H-pyrrol-2-yl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxamide

  • Structural Difference: Additional formamide and methyl groups on the pyrrole ring, with a dimethylaminopropyl chain on the carboxamide.
  • Physicochemical Properties :
    • Molecular Weight: ~550–600 (estimated).
    • PSA: >50 Ų (high polarity).
  • However, the larger size and polarity may limit oral bioavailability .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight logP PSA (Ų) Key Structural Features
Target Compound C₁₉H₂₂N₃OS ~348–360* ~4.8 ~40 3-methylbenzyl, isopropyl, pyrrole
N-[(4-methylphenyl)methyl]-4-propyl analog C₁₉H₂₁N₃OS 339.46 4.878 39.724 4-methylbenzyl, propyl
N-[(3,4-dimethoxyphenyl)methyl] analog C₂₀H₂₃N₃O₃S 385.5 N/A ~45 3,4-dimethoxybenzyl
N-(1-benzylpiperidin-4-yl) analog C₂₃H₂₈N₄OS 408.56 5.036 42.494 Benzylpiperidine substitution
Formamide-pyrrole derivative C₂₅H₃₂N₆O₃S ~520–540 ~3.5 >50 Formamide, dimethylaminopropyl chain

Biological Activity

N-[(3-methylphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, identified by its CAS number 1251547-26-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its pharmacological properties. The molecular formula is C19H26N2O, with a molecular weight of 339.5 g/mol. Its structure includes a pyrrole moiety and a propan-2-yl group, contributing to its biological interactions.

1. Anticancer Activity

Research indicates that thiazole derivatives often exhibit potent anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound 1MCF70.39 ± 0.06
Compound 2NCI-H4600.46 ± 0.04
Compound 3Hep-20.74 mg/mL

These findings suggest that the thiazole moiety plays a critical role in enhancing the anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

2. Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. For example, studies have demonstrated that certain thiazole compounds exhibit activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 3.92 to 4.23 mM . The presence of electron-withdrawing or electron-donating groups significantly influences their efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Key SAR Insights:

  • Thiazole Ring: Essential for biological activity due to its ability to interact with various biological targets.
  • Substituents: The presence of specific functional groups (e.g., methyl, propan-2-yl) enhances lipophilicity and bioavailability.

Case Studies

A notable study focused on the synthesis and evaluation of thiazole derivatives highlighted the compound's potential in drug development:

"The synthesized thiazole derivatives showed promising anticancer activity with IC50 values comparable to standard chemotherapeutics" .

This underscores the importance of continued research into the optimization of thiazole-based compounds for therapeutic applications.

Q & A

Q. Optimization strategies :

  • Temperature control : Maintaining 70–80°C during cyclization improves reaction rates without side-product formation .
  • Catalysts : Use of triethylamine as a base enhances nucleophilic substitution efficiency .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) ensures high purity (>95%) .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Key peaks include the singlet for the isopropyl group (δ 1.2–1.4 ppm) and aromatic protons from the 3-methylbenzyl moiety (δ 7.1–7.3 ppm) .
    • ¹³C NMR : The thiazole carbonyl carbon appears at δ 165–170 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ with <2 ppm mass error .
  • Infrared Spectroscopy (IR) : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-N (1250–1300 cm⁻¹) validate functional groups .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Using SHELXL for refinement, researchers can determine bond lengths (e.g., C-S bond: ~1.68 Å) and dihedral angles to confirm the thiazole-pyrrole spatial arrangement .
  • Discrepancy analysis : Compare experimental data (e.g., torsion angles) with DFT-optimized structures to identify conformational outliers .
  • Twinned data handling : SHELXPRO’s twin refinement tools are critical for resolving overlapping reflections in low-symmetry space groups .

Advanced: How should researchers address contradictions in reported bioactivity data?

Answer:

  • Dose-response validation : Replicate assays (e.g., IC₅₀ measurements) under standardized conditions (e.g., 24-h incubation, 10% FBS) to minimize variability .
  • Structural analogs comparison : Cross-reference bioactivity with compounds sharing the 1,3-thiazole-5-carboxamide scaffold (e.g., anti-inflammatory vs. anticancer activity trends) .
  • Mechanistic studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify target binding affinity (e.g., KD values) and rule off-target effects .

Basic: What solvent systems are suitable for studying this compound’s reactivity?

Answer:

  • Polar aprotic solvents : DMF or DMSO for SNAr reactions due to their ability to stabilize transition states .
  • Non-polar solvents : Toluene for Friedel-Crafts alkylation of the pyrrole ring .
  • Aqueous mixtures : Ethanol/water (1:1) for recrystallization to enhance yield .

Advanced: How can computational methods aid in predicting this compound’s pharmacokinetic properties?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding with CYP450 enzymes (e.g., CYP3A4) and predict metabolic stability .
  • ADMET prediction : Tools like SwissADME estimate logP (~3.2) and BBB permeability (CNS MPO score >4.0), guiding lead optimization .
  • DFT calculations : B3LYP/6-31G(d) level optimizations correlate HOMO-LUMO gaps (e.g., ~4.5 eV) with redox stability in biological environments .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Toxicity screening : Pre-screen via Ames test (TA98 strain) to assess mutagenic potential .
  • Personal protective equipment (PPE) : Nitrile gloves and fume hoods mandatory due to suspected thiazole-related hepatotoxicity .
  • Waste disposal : Neutralize with 10% KOH in ethanol before incineration to avoid sulfur oxide emissions .

Advanced: What strategies mitigate batch-to-batch variability in biological assays?

Answer:

  • Strict QC criteria : Enforce ≥98% purity (HPLC, λ = 254 nm) and residual solvent limits (<300 ppm DMF) .
  • Lyophilization : Store aliquots at –80°C in amber vials to prevent photodegradation .
  • Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) to normalize inter-experimental variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.